5-bromo-1H-furo[3,2-c]pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrN2O |
|---|---|
Molecular Weight |
186.99 g/mol |
IUPAC Name |
5-bromo-1H-furo[3,2-c]pyrazole |
InChI |
InChI=1S/C5H3BrN2O/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8) |
InChI Key |
YCFLKAVAKRAPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC2=C1NN=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1h Furo 3,2 C Pyrazole and Analogs
Historical Context and Evolution of Furo[3,2-c]pyrazole Synthesis
The synthesis of furo[3,2-c]pyrazoles has undergone a significant evolution, reflecting broader trends in synthetic organic chemistry towards efficiency and modularity. Historically, the construction of fused heterocyclic systems often relied on building one ring onto a pre-existing, functionalized core. In the context of furo[3,2-c]pyrazoles, early synthetic strategies predominantly involved the use of furan (B31954) derivatives as the starting scaffold, with subsequent annulation of the pyrazole (B372694) ring.
A notable shift in this paradigm has been the development of methods that commence with a pyrazole building block, onto which the furan ring is constructed. This approach is exemplified by the first synthesis of furo[3,2-c]pyrazol-6-ones from pyrazole precursors, a development that also led to the discovery of novel heterocyclic scaffolds such as 2-cyano-3-aminofuran-4-ones researchgate.net. This evolution from furan-based to pyrazole-based starting materials has expanded the accessible chemical space for furo[3,2-c]pyrazole derivatives and has enabled the introduction of a wider range of substituents on the pyrazole moiety at an early stage of the synthesis. A comprehensive review of the various synthetic strategies for furo[2,3-c]pyrazole, furo[3,2-c]pyrazole, and their dihydro and other analogs highlights the diversity of approaches that have been developed over time researchgate.net.
Strategies for Furo[3,2-c]pyrazole Core Construction
The construction of the furo[3,2-c]pyrazole core is a key challenge in the synthesis of 5-bromo-1H-furo[3,2-c]pyrazole and its analogs. A variety of synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern metal-catalyzed and multi-component approaches. These methods offer different advantages in terms of efficiency, regioselectivity, and substrate scope.
Cyclization Reactions for Ring Formation
Cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the furo[3,2-c]pyrazole ring system is no exception. These reactions typically involve the intramolecular formation of a carbon-oxygen or carbon-carbon bond to close the furan ring onto a pre-existing pyrazole core. The choice of cyclization strategy is often dictated by the nature of the substituents on the pyrazole precursor and the desired substitution pattern on the final product.
Base-catalyzed cyclizations represent a common and effective method for the synthesis of the furo[3,2-c]pyrazole core, often proceeding from appropriately substituted pyrazolone precursors. These reactions can involve intramolecular condensation or ring contraction mechanisms.
A notable example is the synthesis of novel pyrazole-fused dihydrofurans, which are precursors to the aromatic furo[3,2-c]pyrazole system. This method involves the chronological addition of N-chloro succinimide and a base, such as piperidine, to pyrano[3,2-c]pyrazole carbonitrile derivatives in a methanol medium asianpubs.orgresearchgate.netscispace.com. The addition of the base facilitates the construction of the dihydrofuran ring through a ring contraction mechanism asianpubs.orgresearchgate.netscispace.com. Subsequent aromatization would lead to the furo[3,2-c]pyrazole core.
| Starting Material | Reagents | Base | Product | Yield (%) | Ref |
| Pyrano[3,2-c]pyrazole carbonitrile derivative | N-Chloro succinimide, Methanol | Piperidine | Dihydrofuran derivative | - | asianpubs.orgresearchgate.netscispace.com |
Further reaction conditions and specific yields were not detailed in the provided search results.
Metal-catalyzed ring-closure reactions have emerged as powerful tools for the synthesis of a wide variety of heterocyclic compounds, including the furo[3,2-c]pyrazole system. Silver(I) salts, in particular, have been shown to be effective catalysts for the electrophilic activation of alkynes, facilitating intramolecular cyclization reactions.
While a direct silver(I)-mediated synthesis of this compound was not found, a closely related and illustrative example is the synthesis of the isomeric 2H-furo[2,3-c]pyrazole ring system nih.gov. This method employs a silver(I) ion-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles as the key step nih.gov. The precursor, a 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazole, is prepared via a palladium-catalyzed Sonogashira coupling of 4-iodo-1-phenyl-1H-pyrazol-3-ol with a terminal alkyne nih.gov. The subsequent cyclization is achieved by heating the hydroxyalkynyl substrate with a base in the presence of a silver(I) catalyst nih.gov. This methodology provides an efficient route to novel 2,5-disubstituted 2H-furo[2,3-c]pyrazoles and highlights the potential for similar strategies to be applied to the synthesis of the furo[3,2-c]pyrazole isomer.
Table 1: Optimization of Silver(I)-Mediated Cyclization of a Model 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazole nih.gov
| Entry | Catalyst (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | - | Cs₂CO₃ (2.0) | DMF | 60 | 24 | 0 |
| 2 | Ag₂CO₃ (10) | Cs₂CO₃ (2.0) | DMF | 60 | 24 | 25 |
| 3 | AgOTf (10) | K₂CO₃ (2.0) | DMF | 80 | 3 | 82 |
| 4 | AgOTf (10) | - | DMF | 80 | 24 | 0 |
This data is for the synthesis of the furo[2,3-c]pyrazole isomer but demonstrates the principles of the silver(I)-mediated cyclization.
Oxidative cyclization provides another synthetic avenue to the furo[3,2-c]pyrazole core. These reactions involve the formation of the furan ring under oxidative conditions, often with the concomitant introduction of a double bond to achieve the aromatic system.
One such approach is the oxidative difunctionalization of pyrano[3,2-c]pyrazole carbonitriles. In this method, the reaction with N-chloro succinimide (NCS) in methanol leads to the addition of both a chlorine and an alkoxy group across the double bond of the pyran ring asianpubs.orgscispace.com. Subsequent treatment with a base, such as piperidine, induces a dehydrohalogenation and ring contraction to form the dihydrofuran ring, which can be a precursor to the aromatic furo[3,2-c]pyrazole asianpubs.orgscispace.com.
Furthermore, iodine-mediated intramolecular electrophilic aromatic cyclization has been demonstrated as a viable method for the synthesis of fused pyridine systems from substituted primary allylamines, such as pyrazolo[4,3-b]pyridines organic-chemistry.org. This strategy, which utilizes molecular iodine under mild conditions, suggests that similar iodine-mediated oxidative cyclizations could be developed for the synthesis of furo[3,2-c]pyrazoles from appropriately functionalized pyrazole precursors.
Multi-Component Reactions (MCRs) in Furo[3,2-c]pyrazole Synthesis
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity nih.govbeilstein-journals.org. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs have been widely applied to the synthesis of related fused pyrazole systems, such as pyrano[2,3-c]pyrazoles nih.govnih.govbeilstein-journals.org.
The synthesis of pyrano[2,3-c]pyrazoles is often achieved through a four-component reaction of an aromatic aldehyde, a β-keto ester, a hydrazine, and malononitrile nih.gov. In a related reaction, the use of a pyridinium ylide in place of malononitrile can lead to the formation of a dihydro-1H-furo[2,3-c]pyrazole system nih.gov. These examples demonstrate the power of MCRs to construct fused pyrazole heterocycles in a single pot. The development of novel MCRs that lead directly to the furo[3,2-c]pyrazole core, potentially by incorporating a component that facilitates the furan ring closure, remains an active area of research. A one-pot, multi-component synthesis of pyrazolo furan-2(5H)-one derivatives has also been reported, further highlighting the utility of MCRs in accessing furan-fused pyrazole scaffolds nih.gov.
Tandem Reactions and Cascade Sequences for Complex Scaffolds
Tandem and cascade reactions represent an efficient strategy for the construction of complex molecular architectures like the furo[3,2-c]pyrazole system from simpler precursors in a single operation, thereby minimizing waste and improving atom economy.
A powerful approach for the synthesis of pyrazole-fused heterocyclic systems involves a sequence of Claisen rearrangement followed by ring-closing metathesis (RCM). nih.gov This strategy has been successfully employed in the synthesis of related dihydrooxepino[3,2-c]pyrazoles and dihydropyrano[3,2-c]pyrazoles, and the principles can be extended to the formation of the furo[3,2-c]pyrazole core. nih.govmdpi.com
The general synthetic pathway commences with a 4-allyloxy-1H-pyrazole derivative. The key Claisen rearrangement step, typically thermally or microwave-induced, leads to the formation of a 5-allyl-4-hydroxy-1H-pyrazole intermediate. mdpi.com Subsequent O-alkenylation of the hydroxyl group provides a diene substrate suitable for RCM. The choice of the RCM catalyst, such as the Grubbs second-generation catalyst, is crucial for the efficient cyclization to the fused ring system. mdpi.com While this sequence has been demonstrated for larger ring systems, adaptation for the construction of the five-membered furan ring in furo[3,2-c]pyrazoles is a viable synthetic consideration. nih.gov
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
| 1 | O-Allylation | Allyl halide, Base | 4-Allyloxy-1H-pyrazole |
| 2 | Claisen Rearrangement | Heat or Microwave | 5-Allyl-4-hydroxy-1H-pyrazole |
| 3 | O-Alkenylation | Alkenyl halide, Base | 5-Allyl-4-alkenyloxy-1H-pyrazole |
| 4 | Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Dihydrofuro[3,2-c]pyrazole |
Green Chemistry Approaches in Furo[3,2-c]pyrazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. Key strategies include the use of alternative energy sources like microwaves and the replacement of volatile organic solvents with water. thieme-connect.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. dergipark.org.treresearchco.com In the context of pyrazole synthesis, microwave-assisted methods have been successfully applied to various reaction types, including multicomponent reactions and cyclocondensations. mdpi.comdergipark.org.trlew.ro
For the synthesis of the furo[3,2-c]pyrazole scaffold, microwave heating can be particularly advantageous in steps such as the Claisen rearrangement and the final cyclization. The rapid and uniform heating provided by microwaves can overcome the high activation barriers of these reactions, leading to a more efficient process. mdpi.com For instance, a one-pot microwave-assisted synthesis of dihydro-1H-furo[2,3-c]pyrazole derivatives has been reported, highlighting the potential of this technology for the synthesis of related furo[3,2-c]pyrazole systems. lew.ro
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Multicomponent Reaction | Hydrazine, β-keto ester, aromatic aldehyde, pyridinium ylide | Triethylamine, Ethanol, Microwave | Dihydro-1H-furo[2,3-c]pyrazole derivatives | lew.ro |
| Claisen Rearrangement | 4-Allyloxy-1H-pyrazoles | Microwave, 140 °C | 5-Allyl-4-hydroxy-1H-pyrazoles | mdpi.com |
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. thieme-connect.com Multicomponent reactions for the synthesis of pyrazole-fused heterocycles, such as pyrano[2,3-c]pyrazoles, have been successfully carried out in aqueous media. mdpi.com These methodologies can be adapted for the synthesis of the furo[3,2-c]pyrazole core.
Heterogeneous catalysts are another key component of green synthesis, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov For the synthesis of pyrazole derivatives, various heterogeneous catalysts have been employed, including cerium oxide/silicon dioxide (CeO2/SiO2). thieme-connect.com The use of such catalysts in aqueous media provides a highly sustainable approach to the synthesis of furo[3,2-c]pyrazole precursors.
| Catalyst | Reaction | Solvent | Advantages | Reference |
| CeO2/SiO2 | Multicomponent synthesis of pyrazolones | Water | Heterogeneous, reusable, environmentally benign | thieme-connect.com |
| Graphene Oxide | Ultrasound-assisted synthesis of pyrano[2,3-c]pyrazoles | Aqueous medium | High yields, short reaction times, recyclable catalyst | mdpi.com |
Regioselective Bromination Strategies for Furo[3,2-c]pyrazole Systems
The introduction of a bromine atom at a specific position on the furo[3,2-c]pyrazole ring system is a critical step in the synthesis of this compound. The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by the electronic nature of the ring and the substituents present. Halogenation of a pyrazole nucleus generally occurs at the 4-position unless it is already substituted. researchgate.net Therefore, to achieve bromination at the 5-position, strategic synthetic planning is required.
One effective strategy is the dehydroxyhalogenation of a corresponding 5-hydroxypyrazole derivative. Reagents such as phosphorus oxybromide can be used to convert the hydroxyl group to a bromine atom. researchgate.net Another approach involves the directed metalation of the pyrazole ring. Treatment of a 1-aryl-3-CF3-1H-pyrazole with n-butyllithium followed by quenching with elemental iodine has been shown to exclusively yield the 5-iodo derivative. nih.gov A similar strategy could be envisioned for the introduction of bromine.
Furthermore, the synthesis of 3,5-diaryl-4-bromo-1H-pyrazoles has been achieved through the 1,3-dipolar cycloaddition of diazo compounds with alkenyl bromides, suggesting that the bromine atom can be incorporated into one of the starting materials prior to the pyrazole ring formation. orientjchem.org For the direct bromination of the pre-formed furo[3,2-c]pyrazole ring, the reactivity of the different positions would need to be carefully considered to achieve the desired 5-bromo isomer.
Chemical Transformations and Derivatization of Furo 3,2 C Pyrazoles
Functionalization at the Brominated Position (C-5 of the furo[3,2-c]pyrazole system)
Detailed research findings specifically documenting the functionalization of 5-bromo-1H-furo[3,2-c]pyrazole are not extensively reported in peer-reviewed literature. However, based on the well-established chemistry of brominated aromatic and heteroaromatic compounds, this substrate is an anticipated candidate for a variety of palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The primary reactions expected to be viable at the C-5 position include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing new aryl, heteroaryl, or alkyl groups. Studies on related structures like 5-bromoindazoles have successfully employed this reaction. nih.gov
Sonogashira Coupling: The coupling with terminal alkynes to introduce alkynyl moieties, a transformation widely used in the synthesis of complex molecules and materials. researchgate.netnih.gov This reaction has been successfully applied to other brominated heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov
Buchwald-Hartwig Amination: The formation of a C-N bond by coupling with a wide range of primary or secondary amines. wikipedia.orgnih.gov This reaction is a powerful tool for synthesizing arylamines and has been demonstrated on 4-bromo-1H-pyrazoles. nih.govnih.gov
Heck Reaction: The reaction with alkenes to form substituted olefins, enabling the extension of the carbon framework. organic-chemistry.orgresearchgate.net
While these reactions are standard for aryl bromides, their specific application to this compound would require experimental validation to determine optimal conditions, including the choice of catalyst, ligand, base, and solvent. Without such studies, no specific data on yields or reaction conditions can be presented.
Exploration of Substituent Effects on Reactivity
The reactivity of the C-5 bromine in this compound is expected to be influenced by substituents on either the furan (B31954) or pyrazole (B372694) rings. Currently, there are no specific studies that systematically explore these effects for this particular molecule.
In the context of palladium-catalyzed cross-coupling, the key mechanistic step involving the C-Br bond is oxidative addition to a Pd(0) complex. The efficiency of this step is governed by the electronic properties of the heterocyclic system:
Electron-Withdrawing Groups (EWGs): Substituents such as nitro, cyano, or acyl groups on the furo[3,2-c]pyrazole skeleton would decrease the electron density at the C-5 position. This generally makes the carbon-bromine bond more susceptible to oxidative addition, potentially increasing the reaction rate.
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups would increase the electron density of the ring system. This can strengthen the C-Br bond and may slow the rate of oxidative addition, sometimes requiring more reactive catalysts or harsher reaction conditions.
Mechanistic Studies of Derivatization Reactions
Specific mechanistic investigations into the derivatization of this compound have not been published. The mechanisms for its derivatization are presumed to follow the well-established pathways for palladium-catalyzed cross-coupling reactions, which are among the most studied in organometallic chemistry.
For a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, the catalytic cycle is understood to proceed through three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation: The organic group from the coupling partner (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step requires activation by a base.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
While this general mechanism provides a robust framework, specific kinetic studies and computational analysis on the this compound substrate would be necessary to understand the precise influence of the fused heterocyclic system on the energy profile of each step in the cycle.
Theoretical and Computational Investigations of Furo 3,2 C Pyrazole Systems
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world. For 5-bromo-1H-furo[3,2-c]pyrazole, these calculations begin with determining the most stable three-dimensional arrangement of its atoms, which is the basis for all further computational analysis.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmaterialsciencejournal.org Calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are performed to find the molecule's optimized geometry by minimizing its energy. researchgate.netderpharmachemica.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state conformation.
The optimized structure of this compound is expected to be nearly planar, a common feature for fused heterocyclic systems that maximizes π-system conjugation. The electronic properties derived from DFT, such as the distribution of electron density, are essential for understanding the molecule's stability and reactivity. nih.gov
Interactive Table 1: Exemplary Optimized Geometrical Parameters for this compound Note: The following data is illustrative of typical DFT calculation outputs for similar heterocyclic systems and is intended for exemplary purposes.
| Parameter | Bond/Angle | Calculated Value (Å / °) |
|---|---|---|
| Bond Length | C-Br | 1.885 |
| Bond Length | N-N | 1.360 |
| Bond Length | C=C (furan) | 1.375 |
| Bond Length | C-O | 1.370 |
| Bond Angle | C-N-N | 112.5 |
| Bond Angle | C-O-C | 106.0 |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is directly related to the ionization potential and signifies the molecule's nucleophilicity. Conversely, the LUMO's energy relates to the electron affinity and indicates electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sciensage.inforsc.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
Interactive Table 2: Calculated FMO Properties for this compound Note: The following data is illustrative of typical DFT calculation outputs for similar heterocyclic systems and is intended for exemplary purposes.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.55 |
| Energy Gap (ΔE) | 5.30 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the electron density surface, using a color gradient to indicate different potential values. nih.gov This analysis is invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. nih.govresearchgate.net
For this compound, the MEP surface would typically show:
Negative Regions (Red/Yellow): These electron-rich areas correspond to sites susceptible to electrophilic attack. They are expected to be concentrated around the lone pairs of the nitrogen and oxygen atoms.
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The hydrogen atom attached to the pyrazole (B372694) nitrogen (N-H) is a primary site of positive potential.
Neutral Regions (Green): These areas indicate a balanced electrostatic potential.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Electrophilicity Index (ω): This index quantifies the energy stabilization when the molecule acquires additional electronic charge. It is calculated as ω = μ² / 2η. researchgate.net
These indices provide a quantitative basis for comparing the reactivity of different molecules. rsc.org
Interactive Table 3: Global Reactivity Descriptors for this compound Note: The following data is illustrative of typical DFT calculation outputs for similar heterocyclic systems and is intended for exemplary purposes.
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.65 |
| Chemical Potential (μ) | -4.20 |
| Electrophilicity Index (ω) | 3.33 |
Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.netnih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
Interactive Table 4: Selected NBO Interactions and Stabilization Energies for this compound Note: The following data is illustrative of typical NBO analysis outputs for similar heterocyclic systems and is intended for exemplary purposes.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N7 | π(C3-C3a) | 25.5 |
| LP(2) O4 | π(C5-C6) | 18.2 |
| π(C5-C6) | π*(C3a-C6a) | 21.8 |
Prediction and Correlation of Spectroscopic Data
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. materialsciencejournal.org DFT methods can accurately calculate vibrational frequencies, which can be correlated with experimental Fourier-transform infrared (FT-IR) spectra to confirm the presence of specific functional groups and validate the computed structure. derpharmachemica.com
Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental data serves as a stringent test for the accuracy of the calculated molecular structure, providing a powerful synergy between computational and experimental approaches. rsc.orgnih.gov
Conformational Analysis and Energetic Stability Studies
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule and its relationship to stability and reactivity. For a fused ring system like furo[3,2-c]pyrazole, the core structure is largely planar and rigid. However, substituents on the ring system can have different possible orientations, and computational methods are employed to determine the most stable conformations.
Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of its geometry. By identifying the minima on this surface, the most stable conformations (conformers) can be determined. For substituted furo[3,2-c]pyrazoles, this would involve calculating the energy associated with the rotation of substituent groups around their bonds to the heterocyclic core.
In a broader context, studies on other pyrazole derivatives have demonstrated the utility of these computational approaches. For example, DFT calculations have been used to investigate the tautomeric stability of various substituted pyrazoles, determining which tautomer is energetically more favorable under different conditions. Similar methodologies could be applied to this compound to understand its tautomeric preferences.
| Computational Method | Application in Stability Analysis | Calculated Parameters |
| Density Functional Theory (DFT) | Determination of the most stable conformers and tautomers. | Total Electronic Energy, Gibbs Free Energy |
| Ab initio methods | High-accuracy energy calculations for benchmarking. | Heat of Formation, Ionization Potential |
| Molecular Mechanics | Rapid screening of conformational space for large molecules. | Steric Energy, Strain Energy |
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For the synthesis and functionalization of furo[3,2-c]pyrazole systems, computational approaches can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers.
The elucidation of a reaction mechanism using computational methods typically involves the following steps:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface connecting reactants and products.
Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is found, IRC calculations are performed to confirm that it correctly connects the desired reactants and products.
While specific computational studies on the reaction mechanisms involving this compound are not readily found, the synthesis of the furo[3,2-c]pyrazole core itself presents an area where these methods would be highly beneficial. For example, the cyclization reactions that form the fused ring system could be modeled to understand the regioselectivity and the factors influencing the reaction rate. Computational studies on the synthesis of other fused pyrazole systems have successfully explained experimentally observed outcomes and have guided the optimization of reaction conditions.
The influence of the bromo-substituent on the reactivity of the furo[3,2-c]pyrazole ring can also be investigated computationally. The electron-withdrawing nature of the bromine atom can affect the electron density at different positions of the ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. Molecular properties such as electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) analysis can provide valuable insights into the reactivity of this compound in various chemical transformations.
| Computational Technique | Role in Mechanism Elucidation | Key Information Obtained |
| Transition State Theory | Locating the highest energy point along the reaction coordinate. | Activation Energy, Transition State Geometry |
| Intrinsic Reaction Coordinate (IRC) | Verifying the connection between transition state and minima. | Reaction Pathway Confirmation |
| Frontier Molecular Orbital (FMO) Theory | Analyzing the interaction between reactant orbitals. | Reactivity and Selectivity Prediction |
| Electrostatic Potential (ESP) Mapping | Visualizing charge distribution on the molecule. | Identification of Electrophilic/Nucleophilic Sites |
Molecular Biological and Pharmacological Research on Furo 3,2 C Pyrazoles
Structure-Activity Relationship (SAR) Studies of Furo[3,2-c]pyrazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For furo[3,2-c]pyrazole derivatives, these studies involve systematic modifications of the core structure to identify key features responsible for their pharmacological effects.
The biological activity of furo[3,2-c]pyrazole derivatives can be significantly altered by modifying the substituents on the pyrazole (B372694) and furan (B31954) rings. Research on related fused pyrazole systems, such as pyranopyrazoles and benzofuro[3,2-c]pyrazoles, has demonstrated that the nature and position of these substituents play a crucial role in determining the compound's potency and selectivity. ias.ac.in
For instance, in a series of 1H-benzofuro[3,2-c]pyrazole derivatives designed as potential antitumor agents, the substitution pattern was found to be critical for their activity. mdpi.com Only one derivative, 4a , showed high activity against leukemia (K562) and lung tumor (A549) cell lines. mdpi.com This highlights the sensitivity of the biological response to even minor structural changes.
Furthermore, studies on various pyrazole-containing compounds have shown that the introduction of different functional groups can lead to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govglobalresearchonline.netorientjchem.org The aromatic nature of the pyrazole ring, combined with the fused furan ring, provides a rigid scaffold that can be functionalized to optimize interactions with biological targets. globalresearchonline.net The specific placement of a bromine atom, as in 5-bromo-1H-furo[3,2-c]pyrazole, is a strategic modification intended to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and efficacy.
Investigation of Molecular Mechanisms of Action (In vitro/In silico)
Understanding the molecular mechanisms through which furo[3,2-c]pyrazole derivatives exert their effects is crucial for their development as therapeutic agents. In vitro and in silico studies have been instrumental in elucidating these mechanisms, including enzyme inhibition, receptor binding, and modulation of cellular pathways.
The pyrazole scaffold is a well-known pharmacophore in the design of enzyme inhibitors. Numerous pyrazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. dntb.gov.uasemanticscholar.org The design of selective COX-2 inhibitors is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. dntb.gov.ua
Studies on diaryl-based pyrazole derivatives have identified compounds with potent and selective COX-2 inhibitory activity, with IC50 values in the nanomolar range. semanticscholar.org For example, compound 4b in a series of diarylpyrazole derivatives showed excellent inhibitory activity against COX-2 with an IC50 of 0.017 μM. semanticscholar.org Molecular docking studies have supported these findings, revealing how these molecules fit into the active site of the COX-2 enzyme. semanticscholar.orgbenthamscience.com While specific studies on this compound as a COX-2 inhibitor are not extensively documented, the general success of the pyrazole core in this area suggests that furo[3,2-c]pyrazole derivatives represent a promising class of compounds for further investigation.
Furo[3,2-c]pyrazole derivatives have also been explored for their ability to interact with various receptors. For example, pyrazole analogs have been developed as selective orexin-2 receptor antagonists (2-SORA), which have potential applications in the treatment of insomnia. nih.govdntb.gov.ua The pyrazole core serves as a scaffold for positioning substituents in a way that allows for specific interactions with the receptor's binding pocket. nih.gov
In these studies, the structure of the pyrazole derivative is optimized to enhance its binding affinity and selectivity for the target receptor. This involves modifying different parts of the molecule to improve properties such as potency, metabolic stability, and brain penetration. nih.gov The ability of the furo[3,2-c]pyrazole scaffold to be readily functionalized makes it an attractive starting point for the design of new receptor ligands.
A significant area of research for pyrazole derivatives is their ability to modulate cellular pathways, particularly those involved in cancer progression. Many pyrazole-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for anticancer drug development. nih.govnih.gov
The induction of apoptosis by pyrazole derivatives can occur through various mechanisms. For instance, some compounds have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases, which are key enzymes in the apoptotic cascade. nih.govnih.govresearchgate.net One study found that the pyrazole derivative 3f was a potent inducer of apoptosis in triple-negative breast cancer cells, with its activity linked to ROS production and caspase-3 activation. nih.govnih.govresearchgate.net
Furthermore, pyrazole derivatives can also influence cell differentiation. Research on mouse embryonic stem cells has explored the effects of pyrazole compounds on neural differentiation, indicating a role for these molecules in regulating cell fate. duke.edu The ability of furo[3,2-c]pyrazole derivatives to modulate these fundamental cellular processes underscores their potential in regenerative medicine and oncology.
In vitro Bioactivity Profiling
The in vitro bioactivity of furo[3,2-c]pyrazole derivatives has been evaluated across a range of assays, revealing a broad spectrum of potential therapeutic applications. These studies are essential for identifying the most promising compounds for further development.
The anticancer activity of these compounds has been a major focus of research. For example, derivatives of the related 1H-benzofuro[3,2-c]pyrazole scaffold have been tested against various cancer cell lines, with some compounds showing significant growth inhibitory effects. mdpi.com
In addition to their anticancer properties, furo[3,2-c]pyrazole derivatives have also demonstrated antimicrobial activity. Studies on newly synthesized furo[3,2-c]pyrazole-5-carbimidates showed that these compounds exhibited significant antibacterial activity against several bacterial strains, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. researchgate.netasianpubs.org This suggests that the furo[3,2-c]pyrazole scaffold could be a valuable template for the development of new antibacterial agents. meddocsonline.org
The table below summarizes the in vitro bioactivity of some furo[3,2-c]pyrazole and related derivatives.
| Compound Class | Activity | Cell Line/Organism | Potency |
| 1H-Benzofuro[3,2-c]pyrazole | Anticancer | K562 (Leukemia) | GI50 = 0.26 μM |
| 1H-Benzofuro[3,2-c]pyrazole | Anticancer | A549 (Lung Cancer) | GI50 = 0.19 μM |
| Furo[3,2-c]pyrazole-5-carbimidates | Antibacterial | Various bacteria | MIC = 1.56-12.55 μg/mL |
| Diaryl-pyrazole | COX-2 Inhibition | Enzyme Assay | IC50 = 0.017 μM |
| Pyrazole Derivative (3f ) | Apoptosis Induction | MDA-MB-468 (Breast Cancer) | IC50 = 14.97 μM (24h) |
This table is for illustrative purposes and includes data from closely related furo[3,2-c]pyrazole derivatives.
Anticancer Potential against Human Cancer Cell Lines (In vitro models)
The pyrazole nucleus is a foundational scaffold in the development of anticancer agents, with various derivatives showing efficacy against numerous cancer cell lines. nih.govtandfonline.com Research into structurally similar compounds, such as benzofuro[3,2-c]pyrazoles, suggests that the furo[3,2-c]pyrazole core is a promising framework for designing novel tubulin polymerization inhibitors. nih.gov
One study focused on a series of 1H-benzofuro[3,2-c]pyrazole derivatives, which bear a close resemblance to the furo[3,2-c]pyrazole structure. The anticancer activity of these compounds was evaluated against K562 (chronic myelogenous leukemia), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. One derivative, in particular, demonstrated more potent inhibitory activity than the standard drug ABT-751. nih.gov This compound was identified as a new tubulin polymerization inhibitor with an IC50 value of 7.30 µM. nih.gov
Furthermore, studies on other related heterocyclic systems indicate that halogenation, such as the bromo-substitution present in this compound, can significantly enhance cytotoxic activity. For instance, the presence of a chloro substituent on certain N-acetyl pyrazoline derivatives was found to increase cytotoxic effects against some cancer cell lines. srrjournals.com A series of tri-substituted pyrazole derivatives, originating from a 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde precursor, showed remarkable activity. Specifically, one compound exhibited high potency against the HepG2 (hepatocellular carcinoma) cell line with an IC50 of 9.13 µM, while another was highly active against MCF-7, A549, and PC3 (prostate cancer) cell lines with IC50 values of 16.52, 6.52, and 9.13 µM, respectively. researchgate.net
Other related scaffolds, like selenolo[2,3-c]pyrazoles (where selenium replaces the oxygen of the furan ring), have been evaluated against the HepG2 cell line, with the most active compounds showing IC50 values of 15.98 and 13.85 µM. nih.gov These particular analogues were also identified as potent dual inhibitors of key signaling proteins EGFR and VEGFR-2, which are critical in cancer cell growth and angiogenesis. nih.gov
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Mechanism/Target |
|---|---|---|---|
| 1H-Benzofuro[3,2-c]pyrazole derivative | K562, A549, MCF-7 | More potent than ABT-751 | Tubulin Polymerization Inhibition (7.30 µM) |
| Selenolo[2,3-c]pyrazole analog | HepG2 | 13.85 µM | Dual EGFR/VEGFR-2 Inhibition |
| 3-(4-bromophenyl)-1H-pyrazole derivatives | HepG2 | 9.13 µM | Not specified |
| A549 | 6.52 µM |
Antimicrobial and Antifungal Activity Assessment (In vitro models)
The furo[3,2-c]pyrazole scaffold has been investigated for its potential as an antimicrobial and antifungal agent. A study involving the synthesis of novel furo[3,2-c]pyrazole-5-carbimidates demonstrated significant antibacterial activity. These compounds were tested against both Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 12.55 µg/mL. scispace.comresearchgate.net
In a related study, derivatives of the isomeric furo[2,3-c]pyrazole were synthesized and screened. One compound, N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine, showed good activity against the Gram-positive bacterium Bacillus subtilis, with an MIC of 3.125 μg/mL, equivalent to the standard drug chloramphenicol. nih.govmdpi.com
The antifungal potential of this heterocyclic family is also noteworthy. A compound incorporating the furo[3,2-c] moiety, specifically 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one, exhibited potent in vitro antifungal activity. It registered MIC values of 6.25 μg/mL against the fungi Botrytis fabae and Fusarium oxysporum. nih.govresearchgate.net The structural fusion of the furan and pyrazole rings appears to be a key contributor to this activity.
| Compound Class/Derivative | Microorganism | Activity (MIC) |
|---|---|---|
| Furo[3,2-c]pyrazole-5-carbimidates | Gram-positive & Gram-negative bacteria | 1.56 - 12.55 µg/mL |
| N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine | Bacillus subtilis | 3.125 µg/mL |
| 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one | Botrytis fabae | 6.25 µg/mL |
| Fusarium oxysporum | 6.25 µg/mL |
Anti-inflammatory Response Investigations (Molecular and Cellular levels)
The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib (B62257) being a prominent example. researchgate.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins. nih.govnih.gov
Research has confirmed that the furo[3,2-c]pyrazole scaffold also possesses anti-inflammatory properties. A study on a series of furo[3,2-c]pyrazole-5-carbimidates demonstrated that several of the synthesized compounds exhibited significant protection against carrageenan-induced paw edema in animal models, a standard test for acute inflammation. scispace.comresearchgate.net This suggests that the furo[3,2-c]pyrazole core can serve as a template for developing new anti-inflammatory agents. While the specific molecular interactions were not fully elucidated in this study, the activity is likely linked to the modulation of inflammatory pathways, potentially including the COX enzymes, consistent with the known properties of the broader pyrazole class. sciencescholar.usresearchgate.net
Computational Drug Design and Molecular Docking Studies
Target Identification and Binding Affinity Predictions
Molecular docking studies on various pyrazole derivatives have been instrumental in identifying potential biological targets and predicting binding affinities, thereby guiding the rational design of new therapeutic agents. Although specific docking studies for this compound are not available, research on analogous compounds provides valuable insights into its likely molecular targets.
Given the anticancer potential of related compounds, key protein targets in oncology are of high interest. Docking studies have shown that pyrazole-based compounds can effectively bind to several important kinases and proteins involved in cell proliferation and survival.
Tubulin: As an extension of the in vitro findings for benzofuro[3,2-c]pyrazoles, molecular docking has been used to model the interaction of pyrazole-chalcone conjugates at the colchicine-binding site of tubulin (PDB ID: 3E22), corroborating its role as a target for this class of compounds. nih.govmdpi.com
Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives have been docked against RTKs like VEGFR-2 (PDB ID: 2QU5) and EGFR. These studies reveal that pyrazole compounds can fit into the ATP-binding pocket of these kinases, a common mechanism for kinase inhibitors. nih.govresearchgate.net
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation. Docking simulations of pyrazole derivatives into the active site of CDK2 (PDB ID: 2VTO) have demonstrated favorable binding energies and interaction patterns, suggesting them as potential inhibitors. researchgate.net
| Potential Target | PDB Code | Compound Class Studied | Reported Binding Energy (Sample) |
|---|---|---|---|
| VEGFR-2 | 2QU5 | 1,3,4-thiadiazole-pyrazole hybrid | -10.09 kJ/mol |
| Aurora A Kinase | 2W1G | 1,3,4-thiadiazole-pyrazole hybrid | -8.57 kJ/mol |
| CDK2 | 2VTO | 1,3,4-thiadiazole-pyrazole hybrid | -10.35 kJ/mol |
| Tubulin | 3E22 | Pyrazole-chalcone conjugate | Not specified |
These computational predictions suggest that this compound and its derivatives could potentially exert anticancer effects by inhibiting these key proteins. The fused furo-ring and the bromo-substituent would influence the steric and electronic properties, likely affecting the binding affinity and selectivity for these targets.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational approach that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For the pyrazole scaffold, pharmacophore models have been developed to guide the design of inhibitors for various targets, including histone deacetylases (HDACs). grafiati.com Such models typically identify key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are crucial for biological activity.
Lead optimization strategies for furo[3,2-c]pyrazole derivatives can be inferred from structure-activity relationship (SAR) studies of related compounds:
Role of Halogenation: As noted in anticancer studies, the introduction of a halogen, such as the bromine in this compound, is a common strategy in lead optimization. Halogens can enhance binding affinity through halogen bonding, increase lipophilicity to improve membrane permeability, and block metabolic sites to increase compound stability. The increased cytotoxicity of halogenated pyrazolines supports this strategy. srrjournals.com
Substitution Patterns: The antifungal activity of pyrazole derivatives has been shown to be highly dependent on the nature and position of substituents. For example, studies on a series of pyrazole analogues revealed that straight-chain or cycloalkyl ring moieties at one position were key for activity, while substituents on the pyrazole ring itself could also have significant effects. nih.gov This highlights the importance of exploring different substitution patterns on the furo[3,2-c]pyrazole core to optimize a desired biological activity.
Molecular Hybridization: A successful optimization strategy involves creating hybrid molecules that combine the furo[3,2-c]pyrazole scaffold with other known pharmacophores. For example, creating hybrids of pyrazoles with chalcones or thiadiazoles has yielded potent anticancer and antimicrobial agents. mdpi.comresearchgate.net This approach could be applied to this compound to enhance its potency or grant it a multi-target profile.
By combining the furo[3,2-c]pyrazole core with strategic substitutions (like the existing bromo group) and potentially other pharmacophores, computational tools like pharmacophore modeling and molecular docking can guide the synthesis of optimized derivatives with enhanced potency and selectivity.
Potential Applications of Furo 3,2 C Pyrazoles in Materials and Chemical Sciences
Role as Chemical Probes and Intermediates in Complex Syntheses
The furo[3,2-c]pyrazole core, particularly when functionalized with a halogen, serves as a valuable intermediate for constructing more complex molecular architectures. The bromine atom in compounds like 5-bromo-1H-furo[3,2-c]pyrazole and its derivatives is a versatile functional group for synthetic transformations, primarily through metal-catalyzed cross-coupling reactions. nih.govnih.gov
Research has demonstrated the synthesis of 5-bromomethyl-1,3-diphenylfuro[3,2-c]pyrazole, which acts as a precursor for a range of derivatives. nih.govnih.gov The bromomethyl group is a reactive site amenable to nucleophilic substitution, allowing for the attachment of various other molecular fragments. While specific studies on the cross-coupling of this compound are not extensively detailed, the reactivity of similar brominated N-heterocyclic systems is well-established. For instance, bromo-indazoles (benzo-fused pyrazole (B372694) analogs) readily undergo Suzuki cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form C-C bonds, creating complex heteroaryl structures. nih.govresearchgate.net This analogous reactivity strongly suggests that this compound is a prime candidate for such palladium-catalyzed reactions, enabling the synthesis of novel compounds with tailored electronic and steric properties. nih.govrsc.org
Beyond their role as synthetic intermediates, pyrazole-based scaffolds are increasingly being explored as fluorescent chemical probes. researchgate.netdntb.gov.ua Pyrazole derivatives have been designed to act as "turn-on" fluorescent sensors for detecting specific metal ions, such as Gallium(III) (Ga³⁺). researchgate.net These probes often work via a chelation-enhanced fluorescence mechanism, where the binding of the target ion to the pyrazole-containing ligand restricts intramolecular rotation and induces a significant increase in fluorescence intensity. While specific examples utilizing the furo[3,2-c]pyrazole skeleton as a chemical probe are still emerging, the inherent fluorescence potential of similar fused aromatic systems, like furo[3,2-c]coumarins, has been demonstrated in the selective detection of Fe³⁺ ions. semanticscholar.orgresearchgate.net This indicates a strong potential for developing furo[3,2-c]pyrazole-based probes for sensing and imaging applications. bath.ac.uk
The synthetic utility of halogenated pyrazoles in building complex molecules is summarized in the table below, highlighting the common transformations employed.
| Precursor Type | Reaction Type | Reagents/Catalysts | Product Class | Ref |
| Bromo-indazole | Suzuki Coupling | Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-indazoles | nih.gov |
| 5-(Bromomethyl)-pyrazole | Nucleophilic Substitution | Various O- and N-nucleophiles, TBAB | O/N-substituted pyrazoles | nih.gov |
| 3-Halo-2-aminopyridine | C,N Cross-Coupling | Amines, RuPhos/BrettPhos-Pd precatalysts | N³-substituted 2,3-diaminopyridines | nih.gov |
This table illustrates representative reactions on analogous heterocyclic systems, demonstrating the synthetic potential of bromo-furo[3,2-c]pyrazoles.
Exploration of Non-Biological Applications (e.g., materials properties)
The unique electronic properties of fused nitrogen heterocycles have prompted their investigation in materials science, particularly in the fields of organic electronics and energetic materials. The furo[3,2-c]pyrazole scaffold is a promising candidate for these applications due to its planarity, thermal stability, and tunable electronic characteristics.
In the area of organic electronics, pyrazole-based compounds have been successfully developed as universal host materials for high-efficiency phosphorescent organic light-emitting diodes (OLEDs). nih.gov These materials often feature a bipolar design, combining an electron-donating unit with an electron-accepting pyrazole unit to facilitate balanced charge transport. Structurally analogous furo[3,2-c]pyridine-based iridium(III) complexes have also been synthesized and used to create highly efficient phosphorescent OLEDs, demonstrating that the fused furo-heterocycle framework is well-suited for such applications. researchgate.net These materials exhibit high triplet energies and thermal stability, which are crucial for fabricating robust and efficient blue, green, and yellow OLED devices. nih.govrsc.orgmdpi.com
A distinct and significant application is in the field of high-performance energetic materials. Research into nitrogen-rich heterocyclic compounds has identified pyrazole-furoxan hybrids as promising candidates. semanticscholar.orgacs.orgnih.gov These materials combine the high nitrogen content and thermal stability of the pyrazole ring with the high energy and density of the furoxan (1,2,5-oxadiazole-2-oxide) ring. researchgate.net The resulting compounds exhibit a favorable combination of high density, good thermal stability, and powerful detonation performance, making them potential alternatives to traditional explosives. researchgate.net The properties of these pyrazole-based energetic materials highlight the potential of incorporating furo[3,2-c]pyrazole into similar high-energy frameworks.
The table below details the performance characteristics of recently synthesized pyrazole-furoxan energetic materials, showcasing the impact of this structural combination.
| Compound | Density (g·cm⁻³) | Heat of Formation (kJ·mol⁻¹) | Detonation Velocity (km·s⁻¹) | Ref |
| Pyrazole-furoxan Derivative 1 | 1.83 | 322 | 8.4 | acs.org |
| Pyrazole-furoxan Derivative 2 | 1.93 | 435 | 9.1 | acs.org |
Data is for representative pyrazole-furoxan compounds, illustrating the performance metrics achievable with pyrazole-based energetic materials.
The continued exploration of functionalized furo[3,2-c]pyrazoles is expected to yield novel materials with advanced optical, electronic, and energetic properties, further expanding their utility beyond the biological sciences.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Methodologies for Furo[3,2-c]pyrazoles
A primary challenge in the study of furo[3,2-c]pyrazoles is the development of efficient and environmentally responsible synthetic routes. Traditional multi-step syntheses often suffer from low yields, harsh reaction conditions, and the generation of significant chemical waste. Future research must prioritize the adoption of green chemistry principles to overcome these limitations. nih.govsemanticscholar.org
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the complex furo[3,2-c]pyrazole core in a single step would significantly improve efficiency and atom economy. nih.gov
Energy-Efficient Techniques: The application of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govsemanticscholar.org
Green Solvents and Catalysts: A shift towards using water or other benign solvents, or even solvent-free conditions, is crucial. thieme-connect.comthieme-connect.com Furthermore, developing reusable, non-toxic catalysts, such as biodegradable composites or ionic liquids, can minimize the environmental impact of synthesis. nih.govrsc.org
Flow Chemistry: Continuous flow chemistry offers a safer, more scalable, and highly efficient alternative to traditional batch processing for synthesizing pyrazole (B372694) scaffolds and could be adapted for furo[3,2-c]pyrazole production. mdpi.com
Progress in these areas will not only make existing furo[3,2-c]pyrazole derivatives more accessible but will also facilitate the creation of diverse molecular libraries for screening and development.
Advanced Computational Modeling for Precise Property Prediction and Drug Design
Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel therapeutic agents based on the furo[3,2-c]pyrazole scaffold. eurasianjournals.com By simulating molecular behavior and interactions, researchers can prioritize the synthesis of compounds with the highest potential, saving time and resources.
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can establish mathematical relationships between the chemical structure of furo[3,2-c]pyrazole derivatives and their biological activity. nih.govej-chem.orgnih.gov This allows for the prediction of potency and the rational design of new, more effective compounds.
Molecular Docking and Dynamics Simulations: These techniques can predict how derivatives like 5-bromo-1H-furo[3,2-c]pyrazole bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov Understanding these binding modes at the atomic level is essential for designing molecules with high selectivity and affinity, which is critical for minimizing off-target effects.
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov Early prediction of these pharmacokinetic and safety profiles is vital for identifying viable drug candidates and avoiding costly late-stage failures.
The integration of these computational approaches can create a feedback loop with synthetic chemistry, enabling a more targeted and efficient drug design process for the furo[3,2-c]pyrazole family.
Deeper Elucidation of Molecular Mechanisms of Action and Target Validation
While various pyrazole and furopyrazole derivatives have demonstrated a wide spectrum of biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—the precise molecular mechanisms often remain unclear. scispace.comresearchgate.netnih.gov A significant challenge for future research is to move beyond preliminary activity screening to a deeper understanding of how these compounds function at a cellular and molecular level.
Key research objectives should include:
Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that furo[3,2-c]pyrazole derivatives interact with is paramount. For instance, studies on related pyrazoles have identified targets like COX-2, EGFR, and VEGFR-2. nih.govnih.gov Validating these targets is crucial to confirm their role in the compound's therapeutic effect.
Pathway Analysis: Once a target is identified, it is essential to elucidate the downstream signaling pathways that are modulated. For example, some pyrazoles have been shown to exert their antioxidant effects by inhibiting NADPH oxidase activity and preserving mitochondrial function. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifying the structure of the furo[3,2-c]pyrazole core—for instance, by altering the position or nature of substituents like the bromine atom in this compound—affects its interaction with biological targets is needed to optimize potency and selectivity. nih.gov
A thorough understanding of the mechanism of action is fundamental for the clinical translation of any potential therapeutic agent derived from this scaffold.
Exploration of New Application Avenues for Furo[3,2-c]pyrazole Derivatives
While the primary focus of pyrazole research has been on pharmaceuticals, the unique chemical and physical properties of the furo[3,2-c]pyrazole scaffold suggest potential applications in other fields. A forward-looking research strategy should include the exploration of these non-medical applications.
Promising areas for investigation include:
Agrochemicals: The pyrazole core is present in numerous commercial herbicides, fungicides, and insecticides. clockss.org Furo[3,2-c]pyrazole derivatives could be screened for activity against agricultural pests and pathogens, potentially leading to new, effective crop protection agents.
Materials Science: Nitrogen-rich heterocyclic compounds are valuable building blocks for advanced materials. acs.org Research could explore the use of furo[3,2-c]pyrazoles in developing novel organic light-emitting diodes (OLEDs), fluorescent probes, or energetic materials, leveraging their electronic and photophysical properties. mdpi.com
Chemical Biology: Functionalized furo[3,2-c]pyrazoles could be developed as chemical probes to study biological processes or as ligands for affinity chromatography to isolate and study specific protein targets.
Broadening the scope of research beyond drug discovery may unlock novel and valuable applications for this versatile heterocyclic system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
